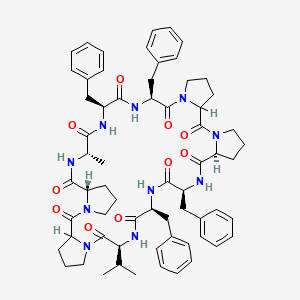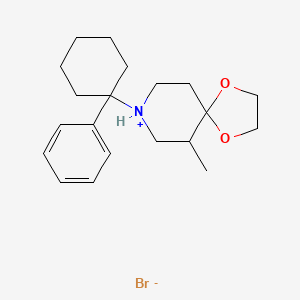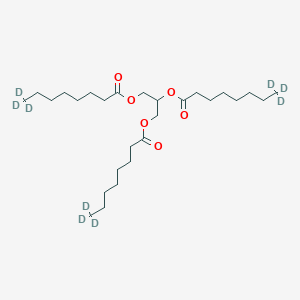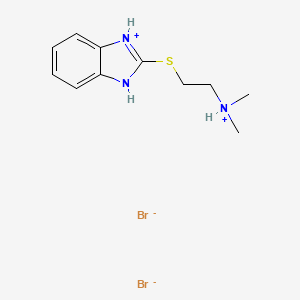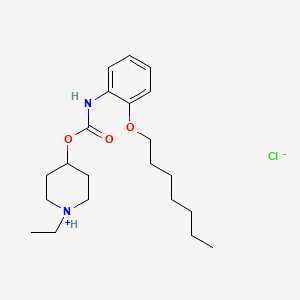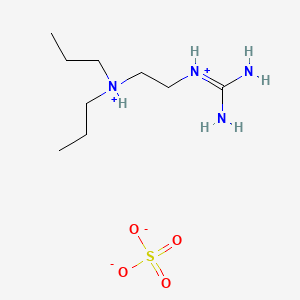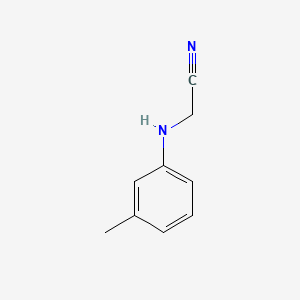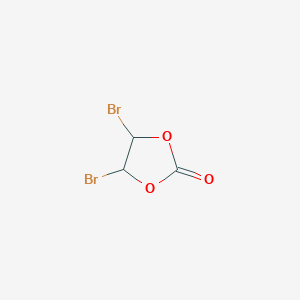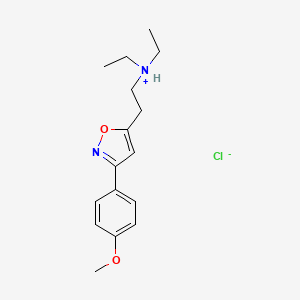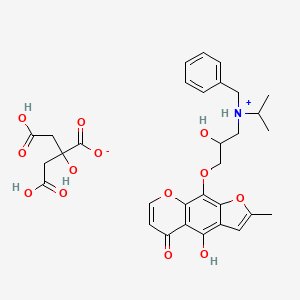![molecular formula C11H22O5Si B13739456 Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate CAS No. 3369-76-4](/img/structure/B13739456.png)
Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate is an organosilicon compound with the molecular formula C11H22O5Si. This compound is notable for its unique structure, which includes both ester and silyl ether functionalities. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate typically involves the reaction of ethyl 3-hydroxy-2-butenoate with diethoxymethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and stringent control of reaction conditions are essential to minimize impurities and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The silyl ether group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various silyl-substituted compounds.
Applications De Recherche Scientifique
Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable, yet reversible, silyl ether linkages.
Industry: Utilized in the production of advanced materials, such as hybrid organic-inorganic polymers.
Mécanisme D'action
The mechanism by which Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate exerts its effects is primarily through the formation and cleavage of silyl ether bonds. These bonds are stable under neutral conditions but can be selectively cleaved under acidic or basic conditions, allowing for controlled release of functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the substituents attached to the silyl ether group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Aminopropyl(diethoxy)methylsilane
- 2-((2-(methacryloyloxy)ethyl)disulfanyl)ethyl (3-(diethoxymethylsilyl)propyl)carbamate
Uniqueness
Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate is unique due to its combination of ester and silyl ether functionalities, which provide a versatile platform for various chemical modifications. This dual functionality is not commonly found in similar compounds, making it particularly valuable in synthetic chemistry and material science.
Propriétés
Numéro CAS |
3369-76-4 |
|---|---|
Formule moléculaire |
C11H22O5Si |
Poids moléculaire |
262.37 g/mol |
Nom IUPAC |
ethyl 3-[diethoxy(methyl)silyl]oxybut-2-enoate |
InChI |
InChI=1S/C11H22O5Si/c1-6-13-11(12)9-10(4)16-17(5,14-7-2)15-8-3/h9H,6-8H2,1-5H3 |
Clé InChI |
CVYZQFKHZWFVKA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C)O[Si](C)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2R,6R,8S,9R)-8-(bromomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13739385.png)
![Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]-](/img/structure/B13739393.png)
